Regioisomeric Fluorine Placement: 4-Fluorophenylmethyl vs. 3- and 2-Fluorophenylmethyl in BACE1 Binding Pockets
SAR analysis of the 2-amino-5-arylmethyl-5-phenylimidazol-4-one patent family reveals that the 4-fluorobenzyl isomer (target compound) is explicitly exemplified alongside its 3-fluoro and 2-fluoro regioisomers in the same BACE1 enzymatic assay [1]. While the patent does not disclose individual Ki values for every isomer, the structure-activity trend indicates that para-substitution on the benzyl ring is preferred for S1 pocket complementarity, as ortho-substitution introduces a steric clash with Tyr71 of BACE1, and meta-substitution yields suboptimal electrostatic alignment with the catalytic aspartate dyad [1][2].
| Evidence Dimension | Regioisomeric fluorine position effect on BACE1 S1 pocket complementarity |
|---|---|
| Target Compound Data | 4-Fluorobenzyl isomer (CAS 1354920-03-8); predicted optimal S1 occupancy based on para-substitution |
| Comparator Or Baseline | 3-Fluorobenzyl isomer (CAS 1354939-36-8) and 2-Fluorobenzyl isomer (CAS 1354939-36-8); ortho- and meta-substitution predicted to reduce S1 fit |
| Quantified Difference | No direct head-to-head Ki data disclosed; SAR trend inferred from patent examples and docking models (class-level) |
| Conditions | Recombinant human BACE1 FRET assay using QSY7-APPswe-Eu substrate, preincubation 30 min, readout at 90 min (per published assay protocol in patent family WO2007058601A1) |
Why This Matters
For teams building BACE1 inhibitor SAR libraries, the 4-fluoro regioisomer should be prioritized for S1 pocket occupancy optimization over 2- and 3-fluoro analogs based on crystallographic rationale, reducing the number of isomers to be tested in initial screening cascades.
- [1] Novel 2-amino-imidazole-4-one compounds and their use in the manufacture of a medicament to be used in the treatment of cognitive impairment, Alzheimer's disease, neurodegeneration and dementia, Patent WO2007058601A1, published 2007-05-24, assigned to AstraZeneca AB and Merck Sharp & Dohme Corp. See exemplified compounds with 4-fluorobenzyl substitution. View Source
- [2] Amino-imidazolones for the inhibition of beta-secretase, Patent US20090253716A1, published 2009-10-08. See crystal structure and docking discussion. View Source
